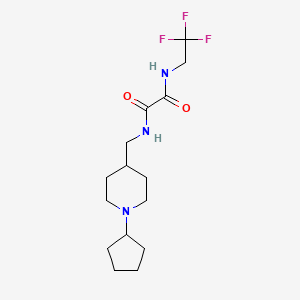

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24F3N3O2/c16-15(17,18)10-20-14(23)13(22)19-9-11-5-7-21(8-6-11)12-3-1-2-4-12/h11-12H,1-10H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVSUYMQDYGUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the cyclopentylpiperidine intermediate: This step involves the reaction of cyclopentylamine with piperidine under specific conditions to form the cyclopentylpiperidine intermediate.

Attachment of the trifluoroethyl group: The trifluoroethyl group is introduced through a reaction with a suitable trifluoroethylating agent.

Oxalamide formation: The final step involves the reaction of the cyclopentylpiperidine intermediate with oxalyl chloride and the trifluoroethylated intermediate to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving biological pathways and interactions due to its unique structure.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Metabolic Stability:

- Non-fluorinated oxalamides (e.g., S336) are rapidly metabolized, limiting their therapeutic utility .

Fluorine’s Role in Bioactivity

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is , with a molecular weight of approximately 339.37 g/mol. The compound's structure features a cyclopentyl piperidine moiety and a trifluoroethyl group attached to an oxalamide backbone, which influences its biological activity and interaction with various targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H24F3N3O2 |

| Molecular Weight | 339.37 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Preliminary studies suggest that N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide may function as a selective modulator of neurotransmitter receptors. It is believed to interact primarily with the serotonin receptor subtypes (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. The compound's ability to modulate these receptors may lead to antidepressant and anxiolytic effects.

Key Findings from Research Studies

- Receptor Binding Affinity : Research indicates that the compound exhibits significant binding affinity for serotonin receptors, particularly 5-HT1A and 5-HT7. This suggests its potential role in treating depression and anxiety disorders by enhancing serotonergic signaling .

- Phosphodiesterase Inhibition : Some studies have reported weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A), enzymes involved in the degradation of cyclic nucleotides that play crucial roles in cellular signaling pathways .

- Neuroprotective Effects : The modulation of AMPA receptors has been proposed as another mechanism through which this compound may exert neuroprotective effects, potentially aiding in cognitive enhancement and memory retention .

Case Studies

Several case studies have explored the biological activity of similar compounds within the oxalamide class, providing insights into their therapeutic potential:

- Case Study 1 : A study on related oxalamides demonstrated their efficacy in animal models for anxiety and depression, highlighting their ability to enhance serotonergic transmission .

- Case Study 2 : Another investigation focused on the neuroprotective properties of compounds structurally similar to N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide showed promising results in improving cognitive functions in models of neurodegeneration .

Potential Applications

The unique pharmacological profile of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide suggests several potential applications:

- Antidepressant Therapy : Due to its interaction with serotonin receptors, it may serve as a candidate for developing new antidepressant medications.

- Anxiolytic Agents : Its anxiolytic properties could be beneficial for treating anxiety disorders.

- Cognitive Enhancers : The modulation of AMPA receptors may provide therapeutic avenues for cognitive enhancement in neurodegenerative conditions.

Q & A

What synthetic strategies are recommended for optimizing the yield of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, and how do reaction conditions influence stereochemical outcomes?

Answer:

The synthesis of oxalamide derivatives typically involves coupling amines with oxalyl chloride intermediates. For example, and describe methods using ethyl chlorooxalate or benzyloxyamine hydrochloride under basic conditions (e.g., triethylamine in dichloromethane) to form oxalamide bonds . To optimize yield:

- Use DMAP as a catalyst to enhance reactivity during coupling steps .

- Purify via silica gel chromatography or recrystallization to remove dimeric byproducts (e.g., 23% dimer in ) .

- Control stereochemistry by selecting chiral amines or employing asymmetric hydrogenation (see for rhodium-catalyzed methods) .

Advanced Tip: Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry dynamically .

How can researchers validate the structural integrity and purity of this compound, and what analytical thresholds are critical for publication?

Answer:

Key characterization methods include:

- 1H/13C NMR : Confirm regiochemistry (e.g., cyclopentylpiperidinyl methyl vs. trifluoroethyl substituents) by comparing chemical shifts to analogs in and .

- HRMS : Ensure molecular ion accuracy within ±2 ppm (e.g., reports a calculated m/z of 478.14 vs. observed 479.12 [M+H+] due to APCI+ ionization) .

- HPLC : Aim for ≥95% purity (e.g., and use HPLC with >90% purity thresholds) .

Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex piperidine/cyclopentyl moieties .

What in vitro assays are appropriate for evaluating this compound’s potential as a CD4-binding site inhibitor in HIV research?

Answer:

highlights structurally related oxalamides (e.g., BNM-III-170) tested in pseudotyped virus entry assays using TZM-bl cells expressing HIV-1 envelope glycoproteins . Methodological steps:

- Perform dose-response curves (0.1–100 µM) to calculate IC50 values.

- Validate specificity via competitive binding assays with soluble CD4 or monoclonal antibodies (e.g., b12).

- Cross-test against clade variants (e.g., clade B vs. C envelopes) to assess breadth .

Advanced Tip: Use surface plasmon resonance (SPR) to measure direct binding kinetics to recombinant CD4/gp120 complexes .

How do structural modifications (e.g., cyclopentyl vs. benzyl groups) impact solubility and metabolic stability?

Answer:

compares cyclopentyl analogs with cycloheptyl or cyclohexyl derivatives, noting that smaller cycloalkyl groups enhance lipophilicity but may reduce aqueous solubility . Key considerations:

- Replace the trifluoroethyl group ( ) with polar moieties (e.g., hydroxymethyl in ) to improve solubility .

- Assess metabolic stability via human liver microsome (HLM) assays : Cyclopentyl groups may resist CYP450 oxidation better than benzyl groups ( vs. 4) .

Advanced Tip: Use molecular dynamics simulations to predict interactions with metabolic enzymes (e.g., CYP3A4) .

What safety protocols are critical for handling this compound, given its structural similarity to hazardous analogs?

Answer:

and outline guidelines:

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation .

- PPE : Use nitrile gloves and fume hoods; the trifluoroethyl group may release HF upon decomposition .

- Disposal : Follow EPA guidelines for halogenated waste ( cites "corrosive metal" hazards) .

Advanced Tip: Conduct DSC/TGA to evaluate thermal stability and decomposition thresholds .

How can researchers resolve contradictions in biological activity data across different oxalamide analogs?

Answer:

Case Study: reports anti-HIV activity for compound 13 (IC50 = 0.5 µM), while analogs in show no activity. Resolution strategies:

- Perform counter-screens against off-target receptors (e.g., CCR5/CXCR4 in HIV entry) .

- Validate target engagement via crystallography or NMR titration (e.g., used Rh-catalyzed hydrogenation to confirm stereochemical requirements) .

- Check for batch variability in purity (e.g., notes 90% HPLC purity for active compounds) .

Advanced Tip: Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate logP/pKa with cellular permeability discrepancies .

What in vivo models are suitable for pharmacokinetic profiling of this compound?

- Rodent models : Administer 10 mg/kg IV/PO to measure plasma half-life (t1/2), Cmax, and AUC. The trifluoroethyl group may enhance blood-brain barrier penetration .

- Tissue distribution : Use LC-MS/MS to quantify concentrations in liver, kidney, and brain tissues .

- Metabolite ID : Collect bile/urine for HRMS analysis; expect N-dealkylation of the piperidine moiety .

Advanced Tip: Employ PET imaging with 18F-labeled analogs to track real-time biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.